4-[(Cyclopentylamino)sulfonyl]benzoyl chloride
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Overview
Description
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is a chemical compound with the molecular formula C12H14ClNO3S. It is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride typically involves the reaction of 4-aminobenzoyl chloride with cyclopentylamine in the presence of a sulfonylating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using advanced equipment and optimized reaction conditions to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure settings .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various sulfonamide derivatives .
Scientific Research Applications
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is used in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(Cyclopentylamino)sulfonyl]benzoyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity allows it to modify proteins, enzymes, and other biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- 4-[(4-Methylphenyl)sulfonyl]benzoic acid
- 4-[(4-Nitrophenyl)sulfonyl]benzoic acid
Uniqueness
4-[(Cyclopentylamino)sulfonyl]benzoyl chloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds. Its cyclopentylamino group provides unique steric and electronic effects, influencing its behavior in chemical reactions and biological systems .
Properties
Molecular Formula |
C12H14ClNO3S |
---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
4-(cyclopentylsulfamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H14ClNO3S/c13-12(15)9-5-7-11(8-6-9)18(16,17)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2 |
InChI Key |
QBDYXXCUISMUDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
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